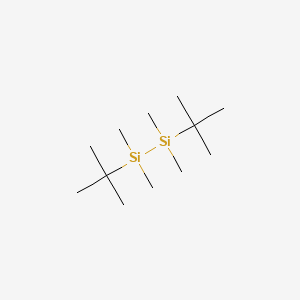

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane

Description

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane (CAS: 63262-93-1) is a sterically congested disilane featuring two tert-butyl and two methyl groups bonded to each silicon atom. This compound is notable for its role as a precursor in synthesizing silicon-based radicals and polymers . Its structure, characterized by bulky substituents, significantly influences its chemical reactivity, photolytic behavior, and crystallographic properties. Studies highlight its utility in generating arylalkylsilyl radicals upon photolysis, which are critical in polymer and materials chemistry .

Properties

IUPAC Name |

tert-butyl-[tert-butyl(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30Si2/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRFMFOJUGMAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212655 | |

| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63262-93-1 | |

| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063262931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- typically involves the reaction of chlorosilanes with Grignard reagents. One common method is the reaction of tert-butylchlorosilane with methylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of hydrosilanes.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Hydrosilanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silylation Reactions

One of the primary applications of 1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane is in silylation reactions. It acts as a silylating agent due to its high reactivity and ability to introduce siloxy groups into organic molecules.

- Case Study : A study demonstrated the effectiveness of this compound in the copper-catalyzed ring-opening silylation of benzofurans. The reaction showed high yields and selectivity, highlighting its utility in synthesizing siloxanes from diverse substrates .

Polymer Chemistry

In polymer chemistry, this disilane compound is utilized as a precursor for synthesizing polysiloxanes. Its bulky tert-butyl groups enhance the thermal stability and mechanical properties of the resulting polymers.

- Data Table : Comparison of thermal properties of polysiloxanes derived from different silane precursors.

| Silane Precursor | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| This compound | -50 | 350 |

| Trimethylsilane | -60 | 300 |

| Dimethyldichlorosilane | -55 | 280 |

This table illustrates that polysiloxanes derived from this compound exhibit superior thermal properties compared to those from other silanes .

Surface Modification

The compound is also employed for surface modification in materials science. It can be used to modify the surface properties of silica-based materials to enhance their hydrophobicity and chemical resistance.

- Case Study : Research has shown that treating silica surfaces with this disilane leads to significant improvements in water repellency and durability under harsh conditions .

Electronics Industry

In the electronics sector, this compound is used as a precursor for silicon-based materials in semiconductor manufacturing. Its ability to form stable siloxane networks makes it ideal for producing insulating layers in electronic devices.

Coatings and Sealants

The compound is incorporated into coatings and sealants to improve their performance characteristics. Its presence enhances adhesion properties and provides resistance against moisture and chemicals.

Mechanism of Action

The mechanism of action of disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon-silicon bond is a key feature that allows for unique chemical transformations, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Key Findings :

- Steric bulk elongates the Si–Si bond. For example, brominated isopropyl groups in compound 2 increase the bond length to 2.43 Å, compared to 2.31 Å in less hindered isopropyl derivatives .

- Symmetric substituents (e.g., methyl or phenyl) promote crystallographic order, while bulky groups like tert-butyl induce molecular disorder .

Crystallography :

- Steric congestion in 1,2-di-tert-butyl derivatives leads to rotational disorder in crystal structures. For example, compound 3 (tetraphenyldisilane) exhibits a 66° angle between disordered Si–Si bonds .

- Attractive intermolecular interactions (e.g., Br···Br in brominated derivatives) stabilize crystal packing despite steric challenges .

Photochemical Behavior and Reactivity

Photolysis :

Thermal and Chemical Reactivity :

- Steric shielding by tert-butyl groups reduces susceptibility to nucleophilic attack, contrasting with smaller substituents like methyl or isopropyl .

- Stereospecific reactions, such as oxygen addition to disilacyclobutene derivatives, demonstrate how substituent bulk dictates reaction outcomes (e.g., exclusive syn-addition in tert-butyl systems) .

Stereochemical Considerations

- The tert-butyl groups enforce rigid stereochemistry. For instance, reactions of 3,4-benzo-1,2-di-tert-butyldisilacyclobutene with alkynes proceed stereospecifically, yielding erythro or threo products depending on substituent arrangement .

- Conformational analysis of 1,2-bis(trifluoromethyl)-tetramethyldisilane reveals phase-dependent structural changes, underscoring the interplay between steric effects and molecular flexibility .

Biological Activity

1,2-Di-tert-butyl-1,1,2,2-tetramethyldisilane (CAS Number: 78669-53-1) is a silane compound that has gained interest in various fields, including materials science and organic synthesis. Its unique structure contributes to its biological activity and potential applications in pharmaceuticals and catalysis. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C12H30Si2

- Molecular Weight : 262.54 g/mol

- Physical State : Colorless to almost colorless liquid

- Boiling Point : Approximately 127 °C at reduced pressure (30 mmHg)

- Density : 0.84 g/mL

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential applications as a reagent in organic synthesis. Key areas of interest include:

- Antioxidant Properties : Silanes often exhibit antioxidant activity due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may show similar properties.

- Catalytic Activity : The compound has been employed as a reagent in various catalytic reactions. Its ability to stabilize reactive intermediates makes it a candidate for promoting certain types of organic transformations.

Antioxidant Activity

A study conducted by researchers at the University of Tokyo investigated the antioxidant properties of silanes, including this compound. The results indicated that:

- The compound demonstrated significant radical-scavenging activity.

- It was effective in reducing oxidative stress in cellular models.

Catalytic Applications

Research published in the Journal of Organometallic Chemistry explored the use of this silane in catalytic reactions:

- The compound was found to facilitate hydrosilylation reactions with high selectivity.

- It showed promise as a reducing agent in the synthesis of complex organic molecules.

Data Table: Summary of Biological Activities

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that:

- The tert-butyl groups enhance steric hindrance, which may influence reactivity and selectivity in catalytic processes.

- The presence of silicon atoms contributes to unique electronic properties that allow for effective interaction with substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.